(2-Isopropylphenyl)hydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-propan-2-ylphenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)8-5-3-4-6-9(8)11-10/h3-7,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVAJAXYAJWWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Profile of 2 Isopropylphenyl Hydrazine
| Identifier | Value |
| IUPAC Name | (2-isopropylphenyl)hydrazine |
| CAS Registry Number | 58928-82-8 |
| Molecular Formula | C9H14N2 |
| Molecular Weight | 150.22 g/mol |
Physical Properties
| Property | Value |
| Appearance | Tan solid |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Soluble in ether |
Spectral Data
| Technique | Data |
| ¹H NMR | A doublet appears at 1.18 ppm due to the (CH₃)₂ protons of the isopropyl group. A multiplet signal appears due to the -CH- proton of the isopropyl group at 2.80 ppm. acs.org |
| ¹³C NMR | In the L₁ spectra, signals appeared at 20.3 and 44.9 ppm due to the presence of methyl and methylene (B1212753) carbon of the isopropyl group. acs.org |
| IR | Data not readily available |
| Mass Spectrometry | Data not readily available |
Reactivity, Transformation, and Mechanistic Studies of 2 Isopropylphenyl Hydrazine
Elucidation of Reaction Pathways Involving the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) is a potent nucleophile and can engage in numerous reactions, including cyclizations, condensations, and redox processes. These transformations are pivotal in constructing complex molecular architectures.
Cyclization reactions involving (2-isopropylphenyl)hydrazine are a cornerstone for the synthesis of various nitrogen-containing heterocyclic systems. These frameworks are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules.
The Fischer indole (B1671886) synthesis is a classic and widely used method for preparing indoles. wikipedia.orgtestbook.com This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.org In the context of this compound, this synthesis provides a direct route to 7-isopropyl-substituted indoles.
The general mechanism begins with the condensation of this compound with a carbonyl compound to form a (2-isopropylphenyl)hydrazone. testbook.com This is followed by isomerization to an enamine, which then undergoes a hygeiajournal.comhygeiajournal.com-sigmatropic rearrangement under acidic conditions. Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. wikipedia.org
Modifications to the classical Fischer indole synthesis have been developed to improve yields and expand the substrate scope. wikipedia.org For instance, the use of polyphosphoric acid (PPA) as a catalyst can facilitate the reaction, even with challenging substrates. mdpi.comnih.gov A notable application is the synthesis of 2-(7-isopropyl-1H-indol-3-yl)ethanol, a key intermediate in the preparation of certain triptan analogues. This is achieved by reacting this compound hydrochloride with 2,3-dihydrofuran (B140613) in a mixture of dimethylacetamide and water with sulfuric acid. derpharmachemica.com
Another modification involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical Fischer synthesis. wikipedia.org Furthermore, metal-free, Brønsted acid-mediated hydroamination of alkynes with arylhydrazines, followed by a one-pot Fischer-type cyclization, has been reported as a valuable alternative route to indoles. mdpi.com For example, the reaction of (4-isopropylphenyl)hydrazine (B1333479) hydrochloride with phenylacetylene (B144264) yields 5-isopropyl-2-phenyl-1H-indole. nih.gov
Table 1: Examples of Indole Synthesis with this compound Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| This compound hydrochloride | 2,3-Dihydrofuran | H₂SO₄, DMAc/H₂O, 90°C | 2-(7-Isopropyl-1H-indol-3-yl)ethanol | derpharmachemica.com |
| (4-Isopropylphenyl)hydrazine hydrochloride | Phenylacetylene | Polyphosphoric acid | 5-Isopropyl-2-phenyl-1H-indole | nih.gov |
| (4-Isopropylphenyl)hydrazine | tert-Butyl 4-oxopiperidine-1-carboxylate | Not specified | tert-Butyl 8-isopropyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | acs.org |
This compound is a key building block for the synthesis of pyrazoles and pyrazolones, five-membered heterocyclic rings containing two adjacent nitrogen atoms. These compounds are typically formed through the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. google.comthieme-connect.com
The reaction of this compound with a 1,3-diketone, such as acetylacetone (B45752), leads to the formation of a substituted pyrazole (B372694). The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.
A one-pot synthesis of 1,3,5-trisubstituted pyrazoles has been developed, which can be applied to derivatives of this compound. nih.gov For example, reacting a hydrazide with acetylacetone can afford the corresponding pyrazole derivatives. fayoum.edu.eg Similarly, the condensation of chalcones (α,β-unsaturated ketones) with this compound is a common route to 2-pyrazolines, which can be subsequently oxidized to pyrazoles. researchgate.netsci-hub.seresearchgate.net The synthesis of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline has been reported from the corresponding chalcone (B49325) and hydrazine hydrate (B1144303). researchgate.net
Pyrazolones are formed when β-ketoesters are used as the 1,3-dicarbonyl component. The reaction with this compound would yield a 1-(2-isopropylphenyl)-substituted pyrazolone.
Table 2: Synthesis of Pyrazoles and Pyrazolones
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Hydrazide derivative | Acetylacetone | Pyrazole derivative | fayoum.edu.eg |
| Chalcone derivative | Hydrazine hydrate | 2-Pyrazoline | researchgate.netresearchgate.net |
| Isopropyl phenyl ketone | Hydrazine hydrate | Pyrazole | google.com |
The versatility of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles.
Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from derivatives of this compound. One common method involves the cyclization of thiosemicarbazides, which can be prepared from the corresponding hydrazine. mdpi.com For example, 3-(4-isopropylphenyl)-6-substituted phenyl- fayoum.edu.egevitachem.comtriazolo[3,4-b] hygeiajournal.comfayoum.edu.egthiadiazoles have been synthesized from a 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol intermediate. researchgate.net This intermediate is derived from the hydrazide of 4-isopropylbenzoic acid. researchgate.net
Triazoles: 1,2,4-Triazoles can also be prepared using this compound derivatives. The synthesis often involves the reaction of a hydrazide with a suitable reagent to form the triazole ring. nih.gov For instance, condensation of an acyl hydrazide with an isothiocyanate, followed by base-catalyzed cyclization, can yield substituted 1,2,4-triazoles. nih.gov
Phthalazines: Phthalazine derivatives can be synthesized through the reaction of this compound with appropriate precursors. For example, the reaction of 1-chloro-4-(4-isopropyl-phenyl)-phthalazine with hydrazine hydrate yields [4-(4-isopropyl-phenyl)-phthalazin-1-yl]-hydrazine. tandfonline.com This hydrazine derivative can then be used to synthesize more complex heterocyclic systems. tandfonline.com Another route involves the condensation of a 2-(4-isopropylbenzoyl)benzoic acid with hydrazine hydrate to form 4-(4-isopropylphenyl)phthalazin-1(2H)-one. fayoum.edu.eg
Table 3: Synthesis of Other Nitrogen-Containing Heterocycles
| Heterocycle | Precursor Derived from this compound | Key Reagents | Reference |
| 1,3,4-Thiadiazole | 4-Amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol | Aromatic acids, POCl₃ | researchgate.net |
| 1,2,4-Triazole | Acyl hydrazide | Isothiocyanates | nih.gov |
| Phthalazine | This compound | 2-(4-isopropylbenzoyl)benzoic acid | fayoum.edu.eg |
| Phthalazine | 1-Chloro-4-(4-isopropyl-phenyl)-phthalazine | Hydrazine hydrate | tandfonline.com |
Condensation reactions between this compound and carbonyl compounds (aldehydes and ketones) are fundamental transformations that lead to the formation of hydrazones. researchgate.net This reaction is typically the first step in many heterocyclic syntheses, including the Fischer indole synthesis. wikipedia.orgtestbook.com
The reaction is generally carried out under mild acidic or basic conditions to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. The resulting (2-isopropylphenyl)hydrazones are often stable, isolable compounds that can be characterized and used in subsequent reactions. The presence of the ortho-isopropyl group may sterically hinder the reaction to some extent, potentially requiring slightly more forcing conditions compared to unsubstituted phenylhydrazine.
These condensation reactions are not limited to simple aldehydes and ketones. Dicarbonyl compounds, α,β-unsaturated carbonyls, and other carbonyl-containing molecules can also react with this compound to form a diverse range of products. google.comresearchgate.netsci-hub.se
The hydrazine moiety in this compound can undergo both oxidation and reduction reactions.
Oxidation: Oxidation of hydrazines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents can convert hydrazines to diazenes (azo compounds). Stronger oxidation can lead to the cleavage of the N-N bond, potentially forming amines or other nitrogen-containing species. For instance, oxidation of substituted phenylhydrazines can form corresponding azo compounds.
Reduction: The hydrazine group can be reduced to the corresponding amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation or metal hydrides. The reduction of this compound would yield 2-isopropylaniline. This reaction is significant as it provides a method to convert a hydrazine back to its parent amine. Common reducing agents include sodium borohydride (B1222165) or lithium aluminum hydride.
It is important to note that some hydrazine derivatives can act as reducing agents themselves in certain chemical reactions. organic-chemistry.orgrsc.org
Metal-Ligand Interactions and Coordination Chemistry
Hydrazine and its derivatives, including this compound, are known to act as ligands, forming stable complexes with a variety of transition metals. nih.gov The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons that can coordinate to metal centers. nih.gov In the case of this compound and its derivatives, the coordination often involves the nitrogen atoms of the hydrazine group. For instance, hydrazone derivatives of this compound can act as bidentate ligands, coordinating to metal ions like Cu(II), Ni(II), and Co(II) through the azomethine nitrogen and a phenolic oxygen. acs.org The formation of these metal complexes is confirmed by shifts in their infrared (IR) spectra, specifically the ν(C=N) and ν(C–O) bands, and the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. acs.org
The geometry of these complexes is often octahedral. acs.org The electronic properties and the steric bulk of the substituents on the phenyl ring can influence the stability and reactivity of the resulting metal complexes. acs.orgdntb.gov.ua For example, the isopropyl group can affect the coordinating ability of the hydrazine. nih.gov In some cases, the hydrazine moiety itself can chelate to a metal ion within the active site of an enzyme, demonstrating its potential role in bioinorganic chemistry. rsc.orgnih.gov
Influence of the 2-Isopropylphenyl Substituent on Reactivity
The 2-isopropylphenyl group exerts a profound influence on the reactivity of the hydrazine molecule through a combination of steric and electronic effects.
The bulky isopropyl group at the ortho position creates significant steric hindrance around the hydrazine functional group. snnu.edu.cncas.cz This steric bulk can impede the approach of reagents to the reaction center, thereby influencing reaction rates and, in some cases, dictating the regioselectivity of a reaction. snnu.edu.cnnih.gov For instance, in C-H activation and annulation reactions, ortho-substitution on phenylhydrazines has been observed to hamper the reaction, leading to lower yields compared to their meta- or para-substituted counterparts. snnu.edu.cn Similarly, in palladium-catalyzed C-H arylation reactions, steric hindrance between a directing group and an incoming aryl substituent can control the selectivity between mono- and di-arylation. researchgate.net
The steric hindrance of the 2-isopropylphenyl group is also a critical factor in condensation reactions. While it may slow down the reaction rate, it can also be exploited to control the outcome of a reaction. In the context of metal complex formation, the steric demands of the 2-isopropylphenyl group can influence the coordination geometry and the ability of other ligands to bind to the metal center. dntb.gov.uaua.edu
The isopropyl group is generally considered to be an electron-donating group through an inductive effect (+I effect). vulcanchem.comresosir.com This electron-donating nature increases the electron density on the attached phenyl ring. mdpi.com This electronic perturbation can, in turn, influence the nucleophilicity of the hydrazine moiety. The increased electron density on the aromatic ring can affect the reactivity of the hydrazine in reactions such as electrophilic substitution on the ring.
Investigation of Reaction Kinetics and Thermodynamics
The kinetics of reactions involving hydrazines, such as hydrazone formation, are well-studied. The rate of hydrazone formation is pH-dependent and is influenced by the electronic and steric nature of both the hydrazine and the carbonyl compound. nih.gov For instance, the presence of a neighboring carboxylic acid group on a phenylhydrazine can accelerate the rate of hydrazone formation, with rate constants reaching 2–20 M⁻¹s⁻¹ at biological pH. nih.gov
While specific kinetic and thermodynamic data for many reactions of this compound are not extensively documented in readily available literature, general principles can be applied. The steric hindrance from the ortho-isopropyl group would be expected to increase the activation energy for bimolecular reactions, thus decreasing the reaction rate compared to less hindered phenylhydrazines.
Thermodynamic data for hydrazine and its decomposition products have been surveyed in various contexts, but specific data for this compound is sparse. nasa.gov The stability of the molecule and its reaction products can be inferred from computational studies, which can calculate parameters like the energy difference between reactants and products. acs.org
Detailed Mechanistic Postulations and Experimental Evidence
The mechanisms of reactions involving this compound are often elucidated through a combination of experimental techniques and computational modeling.
Spectroscopic methods are invaluable for identifying transient intermediates and monitoring the progress of reactions involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for characterizing the final products of reactions and can also be used to identify reaction intermediates. mdpi.comnih.gov For example, in hydrazone formation, the disappearance of the aldehyde proton signal and the appearance of a new signal for the azomethine proton (CH=N) can be monitored. nih.govacs.org In some cases, NMR has been used to identify primary photocyclization products as intermediates. nih.gov The chemical shifts in the NMR spectrum can provide detailed information about the electronic environment of the nuclei. For instance, the protons of the isopropyl group in a hydrazone derivative of this compound appear as a doublet for the methyl groups and a multiplet for the methine proton. acs.org The NH protons of hydrazides show characteristic chemical shifts that can be used for their identification. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The N-H stretching vibrations of the hydrazine group and the C=N stretching vibration of a hydrazone are characteristic and can be used to follow the course of a reaction. mdpi.com In the formation of metal complexes, shifts in the positions of these bands, along with the appearance of new M-N and M-O bands, provide strong evidence for coordination. acs.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of reactants, products, and intermediates. evitachem.comacs.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.govrsc.org Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of molecules, which can help in their structural elucidation. For example, the fragmentation of a related compound, isopropylthioxanthone, was studied by observing the loss of an isopropyl group. nih.gov
The table below summarizes the key spectroscopic data used in the analysis of reactions involving this compound and its derivatives.
| Spectroscopic Technique | Key Observables | Application in Mechanistic Studies |
| NMR Spectroscopy | Chemical shifts of ¹H and ¹³C | Identification of intermediates and final products, monitoring reaction progress. mdpi.comnih.gov |
| IR Spectroscopy | N-H, C=N, M-N, M-O stretching vibrations | Functional group analysis, confirmation of hydrazone formation and metal coordination. acs.orgmdpi.com |
| Mass Spectrometry | Molecular ion peak (m/z), fragmentation patterns | Determination of molecular weight, confirmation of elemental composition. evitachem.comnih.gov |
Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms through a chemical transformation. In the study of this compound and its derivatives, isotopic labeling, particularly with deuterium (B1214612) (²H or D) and nitrogen-15 (B135050) (¹⁵N), has provided critical insights into reaction pathways and the metabolic stability of resulting compounds.
One significant application of isotopic labeling is in structure-activity relationship (SAR) studies, where it is used to investigate the metabolic fate of drug candidates. For instance, in the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potential anticancer agents, deuterated analogues were synthesized to probe metabolic pathways. nih.gov Specifically, d₆- and d₇-2-isopropylphenyl boronic acids were prepared as key intermediates for introducing the isotopically labeled 2-isopropylphenyl group into the final compounds. nih.gov This approach allows researchers to track the metabolic stability of the isopropyl moiety, which can be susceptible to oxidation.
In broader studies of hydrazine reactivity, nitrogen-15 (¹⁵N) labeling has been instrumental in confirming bond-forming steps. For example, in studies of nickel-catalyzed N-N bond formation to produce hydrazides, ¹⁵N isotopic studies helped identify a key bridging Ni-hydrazine intermediate. acs.org This finding was crucial in supporting a proposed mechanism involving the bimetallic homocoupling of two paramagnetic [Ni]-NH₂ fragments. acs.org While this study did not use this compound itself, the methodology is directly applicable to understanding its coupling reactions.
The following table summarizes key isotopic labeling approaches relevant to the study of this compound and related structures.
| Isotope | Labeled Precursor/Reagent | Purpose of Study | Research Context |
| Deuterium (d₆, d₇) | d₆/d₇-2-isopropylphenyl boronic acid | To synthesize deuterated analogues for metabolic stability studies. nih.gov | Development of USP1/UAF1 deubiquitinase inhibitors for anticancer activity. nih.gov |
| Nitrogen-15 (¹⁵N) | ¹⁵N-labeled hydrazine source | To identify reaction intermediates and confirm the mechanism of N-N bond formation. acs.org | Mechanistic investigation of nickel-catalyzed synthesis of hydrazides. acs.org |
Computational Validation of Reaction Mechanisms
Computational chemistry serves as an essential tool for validating proposed reaction mechanisms and understanding the structural and electronic properties of molecules like this compound and its derivatives. Methods such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and Quantum Mechanics/Molecular Mechanics (QM/MM) calculations provide detailed insights that complement experimental findings. rsc.orgua.edu
Computational models have been used to support mechanisms proposed from experimental data, including findings from isotopic labeling studies. In the nickel-catalyzed synthesis of hydrazides, computational models corroborated the proposed N-N bond formation occurring via a bimetallic homocoupling of two paramagnetic [Ni]-NH₂ fragments. acs.org
DFT has been employed to analyze the structures of organometallic complexes containing the 2-isopropylphenyl ligand. A study on a series of [(PNp₃)Pd(Ar)Br]₂ complexes, where the aryl group (Ar) included 2-isopropylphenyl, used DFT to optimize the molecular geometries. ua.edu These calculations revealed how the bulky trineopentylphosphine ligand adjusts its conformation to accommodate other sterically demanding ligands like the 2-isopropylphenyl group. ua.edu
In the context of drug design and discovery, molecular modeling is frequently used to predict how molecules interact with biological targets. For derivatives of this compound, computational studies have elucidated binding modes within enzyme active sites. rsc.orgnih.gov For example, in the development of inhibitors for histone lysine (B10760008) demethylases (KDMs), molecular modeling showed that 4-(isopropyl)phenyl analogues adopt a specific conformation where the hydrazine moiety interacts with a metal ion in the enzyme's active site. rsc.org Similarly, in the design of inhibitors for Alzheimer's disease, docking studies predicted that the isopropylphenyl group of certain compounds would be accommodated in specific pockets of the target enzymes, Acetylcholinesterase (AChE) and BACE 1. nih.gov
The table below outlines various computational methods and their applications in studying this compound and related compounds.
| Computational Method | Application | Key Findings |
| Density Functional Theory (DFT) | Optimization of molecular geometries of palladium complexes bearing a 2-isopropylphenyl ligand. ua.edu | Revealed conformational changes in ligands to accommodate steric bulk. ua.edu |
| Molecular Modeling / Docking | Prediction of binding modes of isopropylphenyl hydrazine derivatives in enzyme active sites (KDM4A, AChE, BACE 1). rsc.orgnih.gov | The hydrazine moiety can chelate metal ions; the isopropylphenyl group fits into specific protein pockets. rsc.orgnih.gov |
| Molecular Dynamics (MD) Simulations & QM/MM | Investigation of the catalytic activity of enzymes and the role of substrates and metal ions. rsc.org | Emphasized the importance of long-range interactions in stabilizing the catalytic center for reactivity. rsc.org |
| Quantum Chemical Studies | Analysis of intramolecular interactions and electronic properties of thiosemicarbazones derived from isopropyl-substituted precursors. nih.gov | Confirmed the role of non-covalent intramolecular hydrogen bonds in stabilizing crystal structures. nih.gov |
Theoretical and Computational Investigations of 2 Isopropylphenyl Hydrazine
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic nature of (2-Isopropylphenyl)hydrazine. Methods like density functional theory (DFT) are frequently used to optimize the molecular geometry and understand its electronic properties. dntb.gov.uamdpi.com The B3LYP functional combined with a basis set such as 6-311G(d,p) or 6-31+G(d,p) is a common choice for such calculations, providing a balance between accuracy and computational cost for organic molecules. dntb.gov.uamdpi.com These studies can determine key structural parameters and investigate the distribution of electron density, which governs the molecule's chemical behavior. materialsciencejournal.org
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity and electronic properties of a molecule. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.netijariie.com
A small energy gap suggests that a molecule is more reactive and polarizable, as less energy is required to excite an electron from the HOMO to the LUMO. ijariie.comsemanticscholar.org For a related compound, (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone, the HOMO-LUMO energy gap was calculated to be 3.86 eV, indicating high chemical reactivity and the potential for charge transfer interactions. mdpi.com It is expected that the HOMO of this compound would be located primarily on the hydrazine (B178648) moiety and the electron-rich phenyl ring, while the LUMO would be distributed across the aromatic system. researchgate.net Analysis of global reactivity descriptors, which are derived from HOMO and LUMO energies, can further quantify the molecule's stability and selectivity. acs.org
Table 1: Representative Frontier Molecular Orbital Data for an Analogous Isopropylphenyl-Containing Compound
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.99 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -2.13 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 3.86 | Indicates chemical reactivity and stability; a lower gap suggests higher reactivity. mdpi.com |
Data is based on the analogous compound (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone as a representative model. mdpi.com
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. ijariie.comnih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with these interactions. nih.gov A higher E(2) value indicates a stronger interaction and greater stabilization.
For molecules containing hydrazine or hydrazone groups, NBO analysis reveals significant charge delocalization from the lone pair (L.P.) orbitals of nitrogen atoms to the antibonding orbitals (σ* or π) of adjacent bonds. ijariie.comnih.gov In this compound, key interactions would include delocalization from the nitrogen lone pairs into the π orbitals of the phenyl ring. These charge transfer characteristics are crucial for understanding the molecule's electronic properties and reactivity. ijariie.com The analysis can also elucidate the nature of intramolecular hydrogen bonding, which can influence the molecule's conformation and stability. nih.gov
Conformational Analysis and Energy Landscapes
The this compound molecule possesses several rotatable single bonds, specifically the C-N and N-N bonds, as well as the bond connecting the isopropyl group to the phenyl ring. This flexibility allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them. acs.org The steric bulk of the ortho-isopropyl group is expected to significantly influence the molecule's preferred geometry, potentially hindering free rotation around the C-N bond and favoring specific orientations to minimize steric repulsion. acs.org
Computational methods can map the potential energy surface by systematically rotating the dihedral angles of interest. wayne.edu These energy landscapes reveal the relative energies of different conformers and the transition states that separate them. escholarship.org For similar structures, intramolecular hydrogen bonding can also play a role in stabilizing certain conformations. acs.org Understanding the conformational preferences is essential as different conformers can exhibit distinct chemical and physical properties.
Prediction of Spectroscopic Properties through Ab Initio Methods
Ab initio and DFT methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. dntb.gov.uasemanticscholar.org
Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations can predict the positions and intensities of vibrational modes. semanticscholar.org For this compound, characteristic bands would be expected for N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching, and C-H stretching of the isopropyl group (around 2900-3000 cm⁻¹). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy. mdpi.com For the ¹H NMR spectrum of this compound, one would expect to see a doublet for the isopropyl methyl protons, a multiplet (septet) for the isopropyl -CH- proton, and distinct signals for the aromatic and N-H protons. mdpi.comacs.orgnih.gov
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and predict UV-Vis absorption spectra. dntb.gov.ua The absorption bands are typically due to π→π* transitions within the aromatic ring and n→π* transitions involving the nitrogen lone pairs. mdpi.com
Table 2: Predicted Spectroscopic Data for this compound based on Analogous Structures
| Spectroscopy | Feature | Predicted Value/Region | Reference Compound Information |
|---|---|---|---|
| ¹H NMR | Isopropyl -CH(CH₃)₂ | ~1.2 ppm (doublet) | A doublet for isopropyl (CH₃)₂ protons appears at 1.18 ppm in a related hydrazone. acs.orgnih.gov |
| Isopropyl -CH(CH₃)₂ | ~2.8-3.0 ppm (septet) | A multiplet for the -CH- proton of the isopropyl group appears at 2.80 ppm in a related hydrazone. acs.orgnih.gov | |
| Aromatic protons | ~6.8-7.5 ppm (multiplets) | Aromatic protons resonate at 6.86–7.59 ppm in a related hydrazone. acs.org | |
| -NH/-NH₂ protons | Variable, broad signals | A singlet for the NH proton appears at 10.40 ppm in a related hydrazone. acs.orgnih.gov | |
| ¹³C NMR | Isopropyl -CH(CH₃)₂ | ~28 ppm | The isopropyl methine carbon signal appears at 28.3 ppm in an analogue. semanticscholar.org |
| Isopropyl -CH(CH₃)₂ | ~23-24 ppm | Isopropyl methyl carbon signals appear at 20.3 ppm in a related hydrazone. acs.orgnih.gov | |
| Aromatic carbons | ~110-150 ppm | Aromatic carbons resonate around 120.3–131.4 ppm in a related hydrazone. acs.orgnih.gov | |
| FT-IR | N-H stretch | ~3300 cm⁻¹ | N-H stretching frequencies are observed at 3306–2936 cm⁻¹ in related ligands. semanticscholar.org |
| C-H stretch (isopropyl) | ~2950 cm⁻¹ | C-H vibrations are noted in the FT-IR spectrum of an analogous thiosemicarbazone. mdpi.com |
Values are estimations based on data from structurally similar compounds and may vary for this compound.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. researchgate.net For this compound, MD simulations can be used to study its behavior in different solvent environments, its tendency to aggregate, and its interactions with other molecules or surfaces. researchgate.net These simulations reveal how solvent molecules arrange around the solute and how intermolecular forces, such as hydrogen bonds and van der Waals interactions, govern its macroscopic properties. nih.gov
Computational Modeling of Reaction Transition States and Reaction Energetics
Computational chemistry is invaluable for studying reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states. rsc.org The energy of the transition state determines the activation energy barrier of the reaction, which governs its rate.
For reactions involving this compound, such as its formation or its subsequent conversion into derivatives like hydrazones, computational modeling can elucidate the reaction pathway. semanticscholar.orgnih.gov Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state structure correctly connects the reactant and product minima on the potential energy surface. rsc.org These models can predict reaction energetics, turnover frequencies, and regioselectivity, providing a detailed understanding that can be difficult to obtain through experimental means alone. researchgate.net
Density Functional Theory (DFT) Applications for Reactivity Prediction
Detailed research findings from DFT studies on substituted hydrazine and hydrazone derivatives provide a basis for understanding the expected reactivity patterns of this compound. nih.govbohrium.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP) surface, and various global reactivity descriptors. dntb.gov.uanih.gov
The HOMO and LUMO, collectively known as frontier molecular orbitals (FMOs), are crucial for predicting chemical reactivity. nih.gov The HOMO represents the ability of a molecule to donate electrons, indicating sites prone to electrophilic attack, while the LUMO signifies the ability to accept electrons, highlighting regions susceptible to nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For hydrazine derivatives, the HOMO is often localized on the hydrazine moiety and the phenyl ring, while the LUMO can be distributed across the aromatic system. nih.gov
The molecular electrostatic potential (MEP) surface is another valuable tool for predicting reactivity. mdpi.com The MEP map provides a visual representation of the charge distribution on the molecule's surface, with different colors indicating varying electrostatic potentials. semanticscholar.orgacs.org Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack, whereas regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. acs.orghanyang.ac.kr In substituted phenylhydrazines, the nitrogen atoms of the hydrazine group are expected to be regions of high negative potential, making them primary sites for interaction with electrophiles. acs.orgresearchgate.net
Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. imist.manih.gov These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and global softness (S).
These parameters are typically calculated as follows:
Ionization Potential (IP) ≈ -EHOMO
Electron Affinity (EA) ≈ -ELUMO
Electronegativity (χ) = (IP + EA) / 2
Chemical Hardness (η) = (IP - EA) / 2
Global Softness (S) = 1 / (2η)
A higher ionization potential suggests a greater resistance to losing an electron, while a higher electron affinity indicates a greater ability to accept an electron. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution, with harder molecules being less reactive. mdpi.com Conversely, softness is the reciprocal of hardness, and softer molecules are generally more reactive. researchgate.net
While specific DFT data for this compound is not available in the cited literature, the following tables illustrate the type of data that would be generated from such a computational study, based on findings for analogous hydrazine derivatives. bookpi.orgnih.govacs.org
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -5.50 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |
| ELUMO | -0.80 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |
| Energy Gap (ΔE) | 4.70 | ELUMO - EHOMO; a smaller gap suggests higher reactivity. nih.gov |
Table 2: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) | Formula | Implication |
| Ionization Potential (IP) | 5.50 | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | 0.80 | -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | 3.15 | (IP + EA) / 2 | Measure of the power to attract electrons. |
| Chemical Hardness (η) | 2.35 | (IP - EA) / 2 | Resistance to change in electron distribution. mdpi.com |
| Global Softness (S) | 0.213 | 1 / (2η) | Measure of the molecule's polarizability and reactivity. researchgate.net |
These theoretical calculations provide a fundamental understanding of the intrinsic reactivity of this compound, guiding synthetic applications and the prediction of its chemical behavior in various reactions. unive.itbohrium.com The presence of the electron-donating isopropyl group at the ortho position is expected to influence the electronic properties and, consequently, the reactivity of the phenylhydrazine (B124118) core. researchgate.net
Applications of 2 Isopropylphenyl Hydrazine in Advanced Materials and Synthetic Chemistry Non Clinical
Role as a Precursor in Polymer Synthesis and Monomer Design
While direct, extensive research on (2-isopropylphenyl)hydrazine's specific role in polymer synthesis is not widely documented in publicly available literature, the fundamental reactivity of phenylhydrazines suggests their potential as precursors. Phenylhydrazines, in general, are known to participate in various polymerization reactions. For instance, they can be incorporated into polymer backbones or used to create monomers with specific functionalities. The isopropyl group on the phenyl ring of this compound can influence the solubility, thermal stability, and mechanical properties of the resulting polymers. The development of novel polymers often involves the synthesis of unique monomers, and this compound represents a potential candidate for such endeavors.
Utility in the Development of Functional Organic Materials (e.g., Optoelectronic Materials, Ligands for Catalysis)
This compound and its isomers serve as important scaffolds in the development of functional organic materials. The hydrazine (B178648) group can be chemically transformed to create heterocyclic structures that are often the core of optoelectronic materials. For example, substituted phenylhydrazines are used in the synthesis of compounds for dye-sensitized solar cells and organic light-emitting diodes (OLEDs). The isopropyl group can enhance the solubility of these materials in organic solvents, facilitating their processing and incorporation into devices. a2bchem.com
In the realm of catalysis, the hydrazine moiety can be used to synthesize ligands for metal catalysts. These ligands can coordinate with metal centers and influence the catalyst's activity, selectivity, and stability. For instance, hydrazine derivatives can be converted into pyrazoles or other nitrogen-containing heterocycles that act as effective ligands. The steric bulk of the isopropyl group in this compound can create a specific coordination environment around the metal center, which is crucial for controlling the outcome of catalytic reactions. nih.govnih.gov Research has shown that palladium-catalyzed amination reactions can be used to prepare protected pyridylhydrazine derivatives, which are useful as bifunctional linkers. nih.gov
Applications as a Building Block in Complex Natural Product Synthesis Intermediates
Substituted phenylhydrazines are valuable reagents in the synthesis of complex organic molecules, including intermediates for natural products. nih.gov The Fischer indole (B1671886) synthesis, a classic reaction in organic chemistry, utilizes phenylhydrazines to construct the indole ring system, a common motif in many natural products. This compound can be employed in this reaction to introduce an isopropyl-substituted indole core into a target molecule. This specific substitution pattern might be present in a natural product or could be a strategic modification to alter its biological properties. The synthesis of such complex molecules often requires a series of carefully planned steps, and this compound can serve as a key starting material or intermediate in these synthetic sequences.
Development of Novel Reagents and Catalysts Derived from this compound
The chemical reactivity of this compound allows for its conversion into a variety of novel reagents and catalysts. For example, oxidation of the hydrazine moiety can lead to the formation of diazonium salts, which are versatile intermediates in organic synthesis. These salts can be used to introduce the (2-isopropylphenyl) group into other molecules through coupling reactions.
Furthermore, this compound can be a precursor for the synthesis of N-heterocyclic carbenes (NHCs), an important class of organocatalysts. The synthesis would typically involve the reaction of the hydrazine with a suitable carbonyl compound to form a hydrazone, followed by cyclization and deprotonation. The isopropyl group would be incorporated into the final NHC structure, influencing its steric and electronic properties and, consequently, its catalytic performance. Iridium catalysts, which can be supported on various materials, have been shown to be effective in hydrazine decomposition. mdpi.com
Analytical Reagent Development (Excluding Dosage/Safety/Clinical)
Phenylhydrazine (B124118) and its derivatives have a long history of use as analytical reagents, most notably for the characterization of aldehydes and ketones. These reactions lead to the formation of crystalline hydrazones with sharp melting points, which can be used for identification purposes. This compound can be used to develop specific analytical methods for the detection and quantification of carbonyl-containing compounds. The isopropyl group might confer advantageous properties to the resulting hydrazone, such as improved crystallinity or specific spectroscopic characteristics, aiding in its detection and analysis. Recent studies have explored the use of hydrazine derivatives in the development of dual inhibitors for enzymes implicated in diseases like Alzheimer's. rsc.orgnih.gov
Exploration in Agrochemical Precursors (Excluding Dosage/Safety)
Hydrazine derivatives are known to be precursors for a wide range of agrochemicals, including insecticides, herbicides, and fungicides. nih.gov The synthesis of these active ingredients often involves the incorporation of a substituted phenyl ring. This compound can serve as a starting material for the synthesis of novel agrochemical candidates. The isopropylphenyl moiety can be a key structural feature that contributes to the biological activity of the final product. Research in this area focuses on creating new molecules with improved efficacy and desirable environmental profiles. The development of continuous flow processes for the synthesis of phenylhydrazine salts is also an area of active research, aiming to improve efficiency and safety in production. google.compatsnap.com
Structural Modifications and Derivatization Strategies for 2 Isopropylphenyl Hydrazine Analogs
Synthesis and Characterization of Substituted (2-Isopropylphenyl)hydrazine Derivatives
The synthesis of this compound and its substituted analogs typically begins with the corresponding aniline (B41778) derivative. A common method involves the diazotization of the aniline followed by reduction to the hydrazine (B178648).
For the parent compound, the synthesis starts with 2-isopropylaniline. derpharmachemica.com This precursor is treated with a solution of concentrated hydrochloric acid, followed by the addition of a sodium nitrite (B80452) solution at low temperatures to form the diazonium salt. Subsequent reduction of this intermediate yields this compound, which is often isolated as its hydrochloride salt for improved stability. derpharmachemica.com This general procedure can be adapted to produce other derivatives, such as those with additional alkyl groups (e.g., methyl, ethyl) on the phenyl ring, by starting with the appropriately substituted aniline. derpharmachemica.com For instance, [2-methyl-6-(propan-2-yl)phenyl]hydrazine (B3295393) is synthesized from 2-methyl-6-(propan-2-yl)aniline and hydrazine hydrate (B1144303), typically under reflux conditions in a solvent like ethanol.
The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify characteristic functional groups. For example, spectra would show bands corresponding to N-H stretching, aliphatic C-H stretching from the isopropyl group, and aromatic C-H bending. derpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure. ¹H NMR spectra can confirm the presence and connectivity of protons, such as the distinct signals for the isopropyl group's methyl and methine protons, the aromatic protons, and the NH protons of the hydrazine group. derpharmachemica.com
Mass Spectrometry (MS) is used to determine the molecular weight of the compound, confirming the expected molecular formula. derpharmachemica.com
Table 1: Synthesis of this compound Hydrochloride
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2-Isopropylaniline | Conc. Hydrochloric Acid, Sodium Nitrite (NaNO₂) | 2-Isopropylphenyl diazonium chloride |
| 2 | 2-Isopropylphenyl diazonium chloride | Reduction (e.g., with SnCl₂/HCl) | This compound |
Impact of Substituent Effects on Reactivity and Electronic Properties
The introduction of substituents onto the phenyl ring of this compound significantly alters its reactivity and electronic properties through a combination of steric and electronic effects.
The inherent structure, with an isopropyl group at the ortho position, already imposes considerable steric hindrance around the hydrazine moiety. This bulkiness can influence the molecule's conformation and its ability to approach and react with other molecules. In related phenolic compounds, the degree of steric hindrance exerted by ortho substituents was found to be a key factor influencing kinetic properties. sciencemadness.org
Electronic effects are dictated by the nature of the substituent.
Electron-donating groups (EDGs) , such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, increase the electron density on the phenyl ring and the nitrogen atoms of the hydrazine. This enhanced nucleophilicity can increase the rate of reactions where the hydrazine acts as a nucleophile. In studies on related complex hydrazones, the presence of EDGs was found to enhance BACE 1 inhibitory potential. nih.gov
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl) groups, decrease the electron density on the ring and the hydrazine group. This reduction in nucleophilicity can slow down reactions but may be desirable for specific applications. For example, in related systems, strong EWGs were shown to enhance AChE inhibition. nih.gov
Table 2: Predicted Effects of Substituents on this compound Properties
| Substituent Type | Example | Position on Ring | Predicted Effect on Nucleophilicity | Predicted Steric Impact |
|---|---|---|---|---|
| Electron-Donating | -CH₃ | para | Increase | Minimal |
| Electron-Donating | -OCH₃ | meta | Increase | Moderate |
| Electron-Withdrawing | -Cl | para | Decrease | Minimal |
| Electron-Withdrawing | -NO₂ | meta | Decrease | Moderate |
Stereochemical Aspects in Modified Hydrazine Systems
The stereochemistry of modified this compound systems is largely governed by the rotational dynamics around the nitrogen-nitrogen (N-N) single bond and the influence of bulky substituents. In simple hydrazine (H₂NNH₂), the gauche conformation, where the lone pairs on the nitrogen atoms are angled relative to each other, is the most stable form. libretexts.org
However, for substituted hydrazines, the steric bulk of the substituents plays a dominant role. libretexts.org The presence of the ortho-isopropyl group in this compound introduces significant steric strain. This bulkiness restricts free rotation around the C-N and N-N bonds, favoring specific conformations to minimize steric clashes. When large substituents are present, the anti-conformation (where substituents are on opposite sides of the N-N bond) can become more dominant than the gauche form. libretexts.org
Furthermore, the stereochemical outcome of reactions involving these hydrazine derivatives can be influenced by their substitution pattern. For example, the stereochemistry of the Wolff-Kishner reduction is known to be affected by the presence of ortho substituents. researchgate.net The specific three-dimensional arrangement of atoms in a modified this compound derivative can therefore dictate its interaction with other molecules and the stereochemistry of the products it forms. While no chiral centers are present in the parent molecule, the introduction of chiral substituents or the formation of derivatives under specific conditions could lead to stereoisomers.
Synthesis of Hydrazone and Hydrazide Derivatives from this compound
The hydrazine functional group in this compound is a potent dinucleophilic reagent, readily reacting to form a variety of important derivatives, including hydrazones and hydrazides. hygeiajournal.comacs.org
Hydrazone Synthesis: Hydrazones are synthesized through the condensation reaction of a hydrazine with a carbonyl compound (an aldehyde or a ketone). researchgate.net The reaction typically proceeds under mild, often acidic, conditions. The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. researchgate.netacs.org This reaction is widely used to prepare a vast array of hydrazone derivatives. For instance, the closely related (4-isopropylphenyl)hydrazine (B1333479) is used to synthesize hydrazone derivatives by reacting it with compounds like isatin (B1672199) in methanol. mdpi.com Formazans have also been synthesized from the hydrazone derivative 1-(4-isopropylbenzylidene)-2-phenylhydrazine. tubitak.gov.tr
Hydrazide Synthesis: Hydrazides (or acylhydrazines) are formed by the acylation of hydrazine. This can be achieved by reacting this compound with an acylating agent such as an acid chloride, anhydride, or ester. researchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the acylating agent, leading to the formation of a stable amide-like linkage. acs.org These reactions provide access to a wide range of hydrazide derivatives, which serve as important intermediates in the synthesis of various heterocyclic compounds. hygeiajournal.com For example, hydrazides can be formed by reacting a suitable ester with hydrazine monohydrate under reflux in ethanol. researchgate.netnih.gov
Table 3: General Synthesis of Hydrazone and Hydrazide Derivatives
| Derivative Type | Reactants | General Conditions | Product Class |
|---|---|---|---|
| Hydrazone | This compound + Aldehyde/Ketone (R-CO-R') | Acid catalyst (e.g., HCl), Ethanol, Reflux | (2-Isopropylphenyl)hydrazone |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research Contexts
High-Resolution Mass Spectrometry for Reaction Product Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of reaction products involving (2-Isopropylphenyl)hydrazine. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the confirmation of molecular formulas with a high degree of confidence.
Electrospray Ionization (ESI) is a commonly employed soft ionization technique in conjunction with HRMS for analyzing derivatives of this compound. rsc.org This method is particularly useful for polar and thermally labile molecules, as it minimizes fragmentation and typically produces protonated molecules [M+H]⁺. For instance, in the synthesis of various heterocyclic compounds from this compound, HRMS is used to verify the mass of the final products. rsc.org The high resolving power of the mass analyzer allows for the differentiation between compounds with very similar nominal masses, which is critical in complex reaction mixtures.
Table 1: Representative HRMS Data for Derivatives of this compound
| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |
| 2-(ethylthio)-4-(4-isopropylphenyl)pyrimido[1,2-b]indazole | C₂₁H₂₂N₃S | 348.1529 | 348.1531 | rsc.org |
| 4-(4-chlorophenyl)-2-(ethylthio)pyrimido[1,2-b]indazole | C₁₈H₁₅ClN₃S | 340.0670 | 340.0672 | rsc.org |
| 1-(2-Isopropylphenyl)-3,5-dimethyl-N-(quinolin-2-yl)-1H-pyrazole-4-carboxamide | C₂₅H₂₄N₄O | Not Specified | Not Specified | nih.gov |
| N-(2-(4-(1H-1,2,3-Triazol-1-yl)phenyl)propan-2-yl)-2-(2-isopropylphenyl)-5-methylpyrimidin-4-amine | C₂₇H₃₀N₇ | Not Specified | Not Specified | nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is also a powerful tool for the analysis of complex mixtures containing this compound derivatives, allowing for the separation and identification of multiple components in a single run. acs.org
Advanced NMR Spectroscopy (e.g., 2D-NMR, Solid-State NMR) for Complex Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of organic molecules, and advanced NMR techniques provide deeper insights into the complex structures of this compound derivatives.
One-dimensional (1D) ¹H and ¹³C NMR are routinely used to confirm the basic carbon-hydrogen framework of synthesized compounds. nih.govnih.gov For example, in the characterization of ethyl 1-(2-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, ¹H NMR confirms the presence of the isopropyl group protons and aromatic protons, while ¹³C NMR provides signals for each unique carbon atom in the molecule. nih.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. These methods are crucial for unambiguously assigning proton and carbon signals and for determining the regiochemistry of substitution on the phenyl ring and other parts of the molecule. acs.org For instance, 2D NMR can definitively prove the formation of a specific isomer in reactions where multiple products are possible.
In cases where solution-state NMR may be ambiguous due to dynamic processes like tautomerization or hindered rotation, temperature-dependent NMR studies can provide valuable information. Furthermore, solid-state NMR can be utilized to study the structure of the compound in its solid form, which can differ from its conformation in solution.
Table 2: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
| Ethyl 1-(2-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | ¹H NMR | 7.37–7.36 | m, 2H (Aromatic) |
| 7.21–7.17 | m, 1H (Aromatic) | ||
| 7.06 | d, J = 8.0 Hz, 1H (Aromatic) | ||
| 4.26 | q, J = 6.8 Hz, 2H (OCH₂) | ||
| 2.52–2.45 | m, 1H (CH of isopropyl) | ||
| 2.43 | s, 3H (CH₃) | ||
| 2.24 | s, 3H (CH₃) | ||
| 1.30 | t, J = 6.8 Hz, 3H (OCH₂CH₃) | ||
| 1.08–1.06 | m, 6H (CH(CH₃)₂) | ||
| ¹³C NMR | 164.6, 150.9, 146.5, 145.5, 136.3, 130.0, 127.8, 126.6, 126.4, 109.6 | Aromatic and pyrazole (B372694) carbons | |
| 59.6 | OCH₂ | ||
| 27.8 | CH of isopropyl | ||
| 23.9, 23.1 | CH(CH₃)₂ | ||
| 14.4, 14.3, 12.0 | CH₃ |
Data sourced from a study on the synthesis of pyrazole derivatives. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis
Single-crystal X-ray diffraction analysis allows for the unambiguous determination of the molecular structure, including the conformation of the molecule and the arrangement of molecules within the crystal lattice. acs.orgnih.gov For related hydrazine (B178648) hydrochlorides, X-ray crystallography has been used to confirm the protonation site and to study the hydrogen-bonding networks that stabilize the crystal structure.
Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray crystallographic data to visualize and quantify intermolecular interactions within a crystal. acs.org This analysis can reveal the nature and extent of interactions such as hydrogen bonds and van der Waals contacts, which are crucial for understanding the solid-state properties of the compound. For example, in related structures, Hirshfeld analysis has highlighted the dominant role of H···Cl and N–H···Cl interactions in stabilizing the crystal lattice.
Table 3: Crystallographic Data for a Related Hydrazine Derivative
| Parameter | Value |
| Compound | (Z)-N-(2,3-difluorophenyl)-2-oxopropanehydrazonoyl chloride |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8170(12) |
| b (Å) | 11.804(2) |
| c (Å) | 12.783(2) |
| α (°) | 90 |
| β (°) | 89.24(3) |
| γ (°) | 90 |
| Volume (ų) | 872.7(3) |
Data for a representative hydrazonoyl chloride, illustrating the type of information obtained from X-ray crystallography. lookchem.comnih.gov
Chromatographic Methodologies for Reaction Monitoring and Purity Profiling (e.g., GC-MS, LC-MS for research)
Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the resulting products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for analyzing volatile and thermally stable compounds. rsc.org For hydrazine compounds, which can be polar, derivatization is often employed to increase their volatility and improve their chromatographic behavior. researchgate.netnih.gov For example, hydrazine can be reacted with acetone (B3395972) to form the more volatile acetone azine, which can then be readily analyzed by GC-MS. sielc.com This approach allows for the sensitive detection and quantification of hydrazine and its derivatives in complex matrices. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. nih.gov It is frequently used for purity profiling and for the analysis of reaction mixtures. acs.orgresearchgate.netnih.gov Reversed-phase high-performance liquid chromatography (HPLC) coupled with a UV detector or a mass spectrometer is a common setup. The purity of synthesized compounds is often determined by HPLC, with a purity of >95% being a common requirement for subsequent studies. nih.gov Isotope dilution LC-MS/MS methods have been developed for the sensitive and selective quantification of hydrazine in various samples. nih.govresearchgate.net
Table 4: Chromatographic Conditions for the Analysis of Hydrazine Derivatives
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application | Reference |
| GC-MS | DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane) | Helium | FID | Residual hydrazine analysis after derivatization | sielc.com |
| GC-MS | ZB-5MS (5% phenyl, 95% dimethylpolysiloxane) | Helium | MS | Screening for migrants from polymeric coatings | Not directly on target compound |
| LC-MS/MS | C18 column | Acetonitrile/Water with formic acid | Triple Quadrupole MS | Analysis of hydrazine in tobacco smoke after derivatization | nih.govresearchgate.net |
| HPLC | Phenomenex Luna C18 | Acetonitrile/Water with trifluoroacetic acid | UV | Purity determination of synthesized compounds | nih.gov |
This table provides examples of chromatographic conditions used for the analysis of hydrazine and its derivatives, showcasing the versatility of these methods.
Future Research Directions and Emerging Paradigms in 2 Isopropylphenyl Hydrazine Chemistry
Exploration of Sustainable Synthetic Pathways and Biocatalysis
The development of environmentally benign chemical processes is a paramount goal in modern chemistry. fineamin.com Future research concerning (2-Isopropylphenyl)hydrazine will increasingly focus on sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Green Chemistry Approaches: The principles of green chemistry are being applied to the synthesis of hydrazine (B178648) derivatives, emphasizing alternatives to hazardous solvents and reagents. mdpi.com Mechanochemical methods, such as grinding reactants together in the absence of a solvent, have proven to be more time-efficient and produce higher yields for hydrazone synthesis compared to conventional reflux methods. mdpi.comnih.gov Another green approach involves the use of reusable, heterogeneous catalysts, such as iron-based nanoparticles like FeO(OH)@C, for C-N cross-coupling reactions to produce aryl hydrazines efficiently. nih.gov The development of eco-friendly methods for the cleavage of the hydrazine group, which can be performed in water, further highlights the move towards sustainable chemistry. rsc.org
Biocatalysis: The use of enzymes, or biocatalysts, offers a highly selective and efficient alternative to traditional chemical synthesis. nih.gov Engineered imine reductases (IREDs) have emerged as powerful tools for the asymmetric synthesis of chiral amines and can be applied to the reductive amination of ketones and aldehydes with hydrazines to produce substituted N-alkylhydrazines. nih.govnih.gov Furthermore, the discovery and engineering of hydrazine synthetases, enzymes responsible for N-N bond formation in nature, open up possibilities for the direct biosynthesis of hydrazine compounds. researchgate.netnih.gov Future work could focus on developing specific biocatalysts for the enantioselective synthesis of chiral derivatives of this compound, which are valuable precursors for pharmaceuticals and agrochemicals. nih.gov
| Methodology | Description | Advantages | Reference |
|---|---|---|---|
| Conventional Synthesis | Often involves harsh reaction conditions, hazardous reagents, and transition metal catalysts. | Well-established procedures. | nih.gov |
| Mechanosynthesis | Grinding reactants together, often solvent-free. | Reduced solvent use, shorter reaction times, higher yields. | mdpi.comnih.gov |
| Heterogeneous Catalysis | Use of solid, reusable catalysts (e.g., FeO(OH)@C). | Easy catalyst separation and recycling, reduced metal contamination. | nih.govmdpi.com |
| Biocatalysis (e.g., IREDs) | Enzyme-catalyzed reactions for high selectivity. | High catalytic efficiency, excellent stereocontrol, mild reaction conditions. | nih.govnih.gov |
Integration with Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. earth.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even discover novel synthetic pathways. cam.ac.ukrsc.orgresearchgate.net
For this compound, ML models can be trained on extensive reaction databases to predict the most suitable catalysts, solvents, reagents, and temperatures for its synthesis and subsequent transformations. nih.govchemintelligence.com This data-driven approach can significantly accelerate the research and development process by minimizing trial-and-error experimentation. cam.ac.uk Neural network models have been developed that can predict reaction conditions with high accuracy, identifying the correct catalyst, solvent, and reagent in top-ranked predictions for a majority of test cases. nih.govchemintelligence.com
Development of Photo- and Electrocatalytic Methodologies Involving this compound
Photocatalysis and electrocatalysis represent green and powerful strategies for activating chemical bonds and driving reactions under mild conditions.
Photocatalysis: Visible-light photocatalysis has emerged as a sustainable method for various organic transformations. nih.gov Research has demonstrated the use of ruthenium(II) complexes as photocatalysts to induce the cleavage of N-N bonds in hydrazines and hydrazides. nih.gov This methodology could be applied to this compound for controlled functionalization, providing a pathway to secondary aromatic amines. Future investigations will likely explore the unique reactivity of this compound under various photocatalytic conditions to achieve novel transformations.
Electrocatalysis: Electrosynthesis offers a reagent-free method for oxidation and reduction, relying on electricity to drive chemical reactions. beilstein-journals.org This technique has been successfully applied to the synthesis of N,N-disubstituted hydrazines and various nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.net For instance, the electrooxidative (3+2)-cycloaddition between aldehyde-derived hydrazones and alkenes provides a mild route to N-arylpyrazolines. beilstein-journals.org this compound could serve as a key precursor in such electrocatalytic cycles. The development of electrodes modified with electrocatalytic materials, such as gold-copper alloy nanoparticles, has shown high efficiency for the oxidation of hydrazine, suggesting potential for sensor development and specialized synthesis. ionike.comresearchgate.net
Investigation into Supramolecular Assembly and Self-Healing Materials
The unique structural features of hydrazines, particularly their ability to form dynamic hydrazone bonds and participate in hydrogen bonding, make them excellent candidates for the construction of advanced materials.
Self-Healing Materials: The reversible nature of the hydrazone linkage, formed by the reaction of a hydrazine with an aldehyde or ketone, is the foundation for creating self-healing materials. acs.orgresearchgate.net Hydrogels constructed with polymer backbones cross-linked by hydrazone bonds have demonstrated excellent self-healing capabilities, able to recover their structural integrity after damage. acs.org this compound can be envisioned as a key building block in such systems. By incorporating it into polymer structures, it can provide the necessary functional groups to form these dynamic, reversible cross-links, leading to the development of novel self-healing polymers and coatings. acs.orgresearchgate.netmdpi.comnih.gov
Supramolecular Assembly: this compound can participate in non-covalent interactions, such as hydrogen bonding, to form ordered supramolecular structures. mdpi.com Acylhydrazone-based molecules have been shown to undergo photo-induced transitions from disordered solutions to ordered organogels, a process driven by the formation of intermolecular hydrogen bonds. nih.gov Research into how the 2-isopropylphenyl group influences the packing and assembly of such systems could lead to new light-responsive materials, sensors, and molecular channels. nih.govacs.org
| Application Area | Underlying Principle | Potential Role of this compound | Reference |
|---|---|---|---|
| Self-Healing Hydrogels | Reversible formation of hydrazone cross-links. | As a key component to form dynamic covalent bonds within a polymer network. | acs.orgresearchgate.net |
| Photoresponsive Materials | Light-induced isomerization leading to changes in supramolecular assembly. | As a structural motif in molecules that self-assemble into gels upon irradiation. | nih.gov |
| Drug Delivery | pH-responsive cleavage of hydrazone linkages. | To create injectable hydrogels that release drugs in response to pH changes. | acs.org |
| Supramolecular Channels | Self-assembly via hydrogen bonding to form ordered channels. | Component in molecules designed to form channels for ion or water transport. | acs.org |
Novel Applications in Non-Traditional Chemical Transformations
Beyond its traditional roles, future research will likely uncover novel applications for this compound in unconventional chemical reactions, expanding the toolkit of synthetic organic chemistry.
The versatility of the hydrazine moiety allows it to participate in a wide array of transformations. It can be used in the synthesis of complex N,N-disubstituted hydrazines through methods like electrocatalytic addition to unsaturated carbonyl compounds. researchgate.net Furthermore, aryl hydrazines are valuable precursors for synthesizing important heterocyclic structures like phthalazinones and indazoles through transition-metal-catalyzed coupling reactions. nih.govorganic-chemistry.org
Emerging research areas include harnessing this compound in multicomponent reactions to build molecular complexity in a single step. mdpi.com Its derivatives, such as sulfonyl hydrazides, can be used in electrosynthesis to react with alkenes and alcohols, forming β-alkoxyl-substituted sulfones. nih.gov The steric and electronic influence of the 2-isopropylphenyl substituent could be exploited to control the regioselectivity and stereoselectivity of these and other novel transformations, leading to the synthesis of unique and potentially bioactive molecules.
Q & A
Q. What are the optimized synthetic routes for (2-Isopropylphenyl)hydrazine, and how can purity be maximized?
this compound is typically synthesized via hydrazone formation, where a ketone or aldehyde reacts with hydrazine under acidic or basic conditions. Ethanol or methanol are preferred solvents, and heating (reflux) is often required to drive the reaction to completion . To enhance purity, industrial-scale methods employ continuous flow reactors and advanced purification techniques like recrystallization or chromatography . Yield optimization involves controlling stoichiometry (e.g., excess hydrazine) and reaction time.
Q. How can this compound be quantitatively analyzed in solution?
A validated method involves the reduction of potassium permanganate by hydrazine derivatives. The absorption maxima at 546 nm and 526 nm (molar absorptivity: ~2,200 L·mol⁻¹·cm⁻¹) allow spectrophotometric quantification. Calibration curves are constructed using standard solutions, and interference from byproducts is minimized by pH control (acidic conditions) .
Q. What reaction mechanisms are characteristic of this compound?
Key reactions include:
- Oxidation : Forms oximes or diazenes using H₂O₂ or KMnO₄ .
- Reduction : Generates amines via NaBH₄ or catalytic hydrogenation .
- Nucleophilic substitution : Reacts with alkyl halides to form hydrazide derivatives under basic conditions (e.g., NaOH/EtOH) . Mechanistic studies recommend monitoring intermediates via TLC or NMR to confirm pathway specificity.
Advanced Research Questions
Q. How can computational modeling guide the design of this compound catalysts?
Density functional theory (DFT, e.g., M05-2X/6-31G(d)) predicts activation barriers and transition states for hydrazine-mediated reactions. For example, [2.2.2]-bicyclic hydrazine catalysts exhibit lower cycloreversion barriers (~15 kJ/mol reduction) compared to [2.2.1] analogs, enhancing metathesis efficiency . Computational screening of substituent effects (e.g., isopropyl groups) can prioritize synthetic targets for experimental validation .
Q. What governs the catalytic decomposition of this compound for hydrogen production?
Decomposition pathways depend on catalyst composition (e.g., Ni or Pt alloys) and activation mode. At low temperatures (<100°C), N–N bond cleavage dominates, releasing NH₃ and H₂. Above 200°C, N₂ and H₂O form via radical intermediates. Kinetic studies using mass spectrometry reveal rate-limiting steps (e.g., hydrazine adsorption on catalyst surfaces) . Catalyst deactivation by carbon deposits necessitates periodic regeneration protocols.
Q. What safety protocols are critical for handling this compound?
Toxicity studies classify hydrazine derivatives as probable carcinogens (ATSDR Category B2). Key safety measures include:
- Using fume hoods and PPE (nitrile gloves, lab coats) .
- Prohibiting food/drink in labs and ensuring prompt decontamination of spills .
- Storing in airtight containers away from oxidizers (e.g., permanganates) to prevent explosive reactions . Occupational exposure limits (OSHA): 0.1 ppm (8-hr TWA) .
Methodological Recommendations
- Synthesis : Optimize solvent polarity (ε > 20) and temperature (60–80°C) for higher hydrazone yields .
- Characterization : Use FT-IR (N–H stretch: 3300 cm⁻¹) and ¹H NMR (δ 2.5–3.5 ppm for isopropyl protons) for structural confirmation.
- Catalytic Studies : Pair DFT calculations with in situ DRIFTS to monitor surface intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
